
Triethylamine, 2-(1,4-benzodioxan-5-yloxy)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound “P-1” is a chemical compound known for its unique properties and applications in various fields. It has garnered significant attention due to its potential uses in scientific research, industry, and medicine. The compound’s structure and reactivity make it a valuable subject of study for chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “P-1” involves several steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Reaction with Metal and Transmetallation: This method involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon.
Metathesis: This involves the exchange of ligands between two reacting chemical species.
Industrial Production Methods: Industrial production of compound “P-1” typically involves large-scale reactions under controlled conditions. Methods such as microwave heating, ultrasound treatment, and solvothermal synthesis are employed to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions: Compound “P-1” undergoes various chemical reactions, including:
Oxidation: Reaction with oxygen to form oxides.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure.
Reduction: Reducing agents such as hydrogen or lithium aluminum hydride.
Substitution: Halogenated compounds or other suitable reagents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may yield reduced forms of the compound .
科学的研究の応用
Compound “P-1” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials and chemicals with specific properties
作用機序
The mechanism of action of compound “P-1” involves its interaction with specific molecular targets and pathways. It may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the context of its use and the specific biological or chemical system involved .
類似化合物との比較
Compound “P-1” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Known for its similar structure but different reactivity.
Compound B: Shares some properties with “P-1” but has distinct applications.
Compound C: Exhibits similar biological activities but differs in its mechanism of action .
特性
CAS番号 |
2906-73-2 |
|---|---|
分子式 |
C14H22ClNO3 |
分子量 |
287.78 g/mol |
IUPAC名 |
2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C14H21NO3.ClH/c1-3-15(4-2)8-9-16-12-6-5-7-13-14(12)18-11-10-17-13;/h5-7H,3-4,8-11H2,1-2H3;1H |
InChIキー |
ACLBTXLOASZGRX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=CC=CC2=C1OCCO2.Cl |
その他のCAS番号 |
2906-73-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



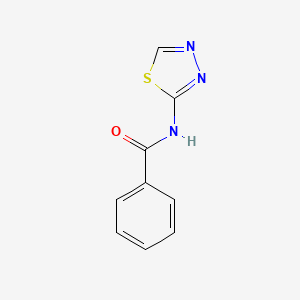

![3-(2-Methyl-2-aza-bicyclo[3.3.1]non-5-yl)-phenol](/img/structure/B3062464.png)
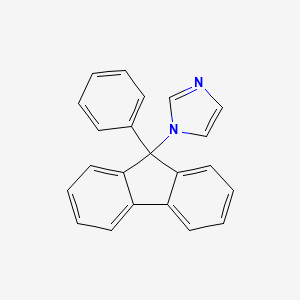
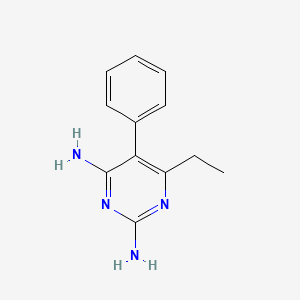

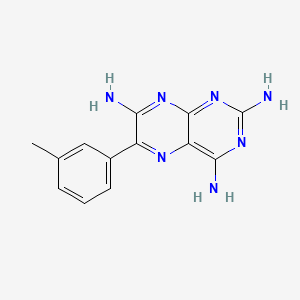

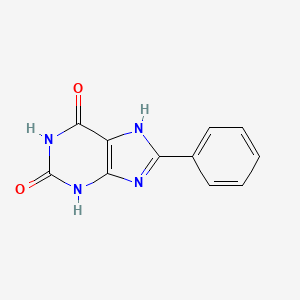
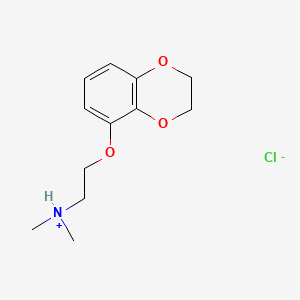
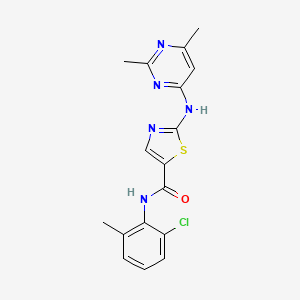
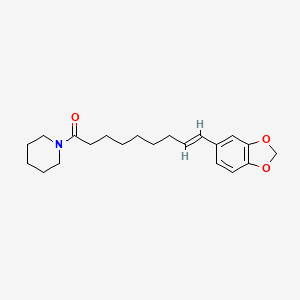
![[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxy-carbonimidoyl]-1-piperidyl]-4-methyl-1-piperidyl]-(2,4-dimethyl-1-oxido-pyridin-1-ium-3-yl)methanone](/img/structure/B3062553.png)
